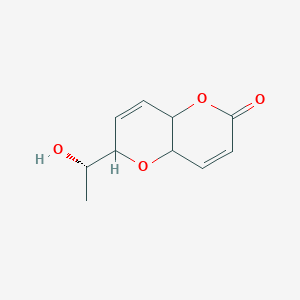
Diplopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diplopyrone is a natural product found in Diplodia mutila with data available.
Aplicaciones Científicas De Investigación
Phytotoxic Properties
Diplopyrone, a tetrahydropyranpyran-2-one, was identified as a phytotoxin produced by Diplodia mutila, a fungus pathogen of cork oak. It induces necrosis and wilting in cork oak and causes brown discoloration in nonhost plants like tomatoes (Evidente et al., 2003).
Synthetic Analogs and Biological Evaluation
The synthesis of diplopyrone analogs has been explored for potential biological applications. One study developed a carbohydrate-based synthesis of diplopyrone enantiomer and its analogs, revealing potent antibacterial activity against bacterial pathogens in catfish and phytotoxic activity against duckweed (Lazzara et al., 2018).
Stereochemical Analysis
Research has been conducted to determine the absolute configuration of diplopyrone using chiroptical properties and nonempirical methods. This understanding is crucial for developing synthetic methods and understanding biological activity (Giorgio et al., 2005).
Asymmetric Total Synthesis
The asymmetric total synthesis of diplopyrone has been achieved, providing a pathway for further research into its potential applications and facilitating detailed study of its properties (Maity et al., 2017).
Structural Revision via Quantum NMR Calculations
A structural revision of natural diplopyrone was accomplished using quantum NMR calculations, highlighting the importance of accurate structural determination in the study of natural products (Sarotti, 2020).
Exploration of Related Compounds
Other compounds related to diplopyrone, such as diplobifuranylones, have been isolated and characterized, expanding the understanding of this class of compounds (Evidente et al., 2006).
Additional Metabolites and Their Activities
Further studies have isolated new metabolites from Diplodia corticola, including variants of diplopyrone, and evaluated their phytotoxic and antibacterial activities (Masi et al., 2016).
Propiedades
Nombre del producto |
Diplopyrone |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
6-[(1S)-1-hydroxyethyl]-6,8a-dihydro-4aH-pyrano[3,2-b]pyran-2-one |
InChI |
InChI=1S/C10H12O4/c1-6(11)7-2-3-9-8(13-7)4-5-10(12)14-9/h2-9,11H,1H3/t6-,7?,8?,9?/m0/s1 |
Clave InChI |
YMKWNRDVGOVSHY-JUGFDQIVSA-N |
SMILES isomérico |
C[C@@H](C1C=CC2C(O1)C=CC(=O)O2)O |
SMILES |
CC(C1C=CC2C(O1)C=CC(=O)O2)O |
SMILES canónico |
CC(C1C=CC2C(O1)C=CC(=O)O2)O |
Sinónimos |
diplopyrone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Aminopropyl-[hydroxy(phenyl)methyl]phosphinic acid](/img/structure/B1246676.png)
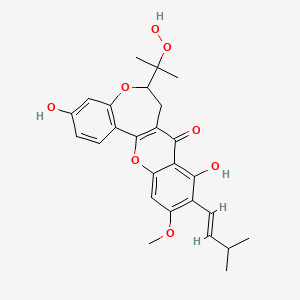

![N-{2'-[(4-Fluorophenyl)amino]-4,4'-Bipyridin-2-Yl}-4-Methoxycyclohexanecarboxamide](/img/structure/B1246685.png)
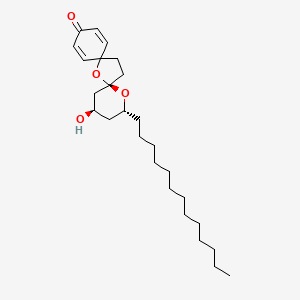
![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)
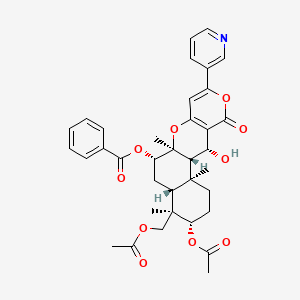
![(2E,4E,9E)-N-[(E)-3-[[(5S)-5-benzyl-14,14-dimethyl-3,6,9,15-tetraoxo-1,4,7,10,13-pentazabicyclo[10.2.1]pentadecan-8-yl]methylamino]-3-oxoprop-1-enyl]-13-hydroxytetradeca-2,4,9-trienamide](/img/structure/B1246689.png)

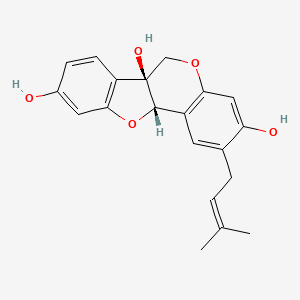
![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)
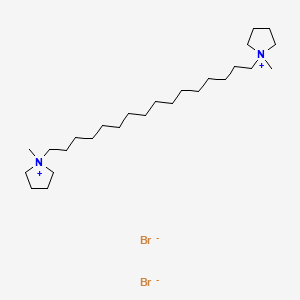

![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)